molecular formula C19H12ClFN4O2S3 B11285124 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B11285124
M. Wt: 479.0 g/mol
InChI Key: UDNTZDQHEKBQFD-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that features a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and thiazolopyrimidine intermediates. Key steps in the synthesis may involve:

    Condensation reactions: to form the thiazolopyrimidine core.

    Sulfur insertion: to introduce the sulfanylidene group.

    Acylation reactions: to attach the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Leading to cell death or altered cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H12ClFN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H12ClFN4O2S3/c20-10-5-7-11(8-6-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,22,26)(H,23,24,27)

InChI Key

UDNTZDQHEKBQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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